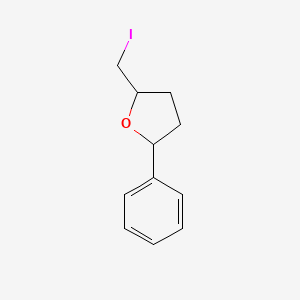

2-(Iodomethyl)-5-phenyloxolane

描述

2-(Iodomethyl)-5-phenyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring an iodomethyl group (-CH2I) at position 2 and a phenyl group (-C6H5) at position 5. Its molecular formula is inferred to be C11H13IO, with a molecular weight of approximately 280.13 g/mol (calculated based on structural analogs). This compound is hypothesized to serve as an alkylating agent in organic synthesis due to the reactive iodine substituent, which facilitates nucleophilic substitution reactions.

属性

IUPAC Name |

2-(iodomethyl)-5-phenyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBQHGUWKJHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CI)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-5-phenyloxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 5-phenyloxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other nucleophiles in an appropriate solvent.

Oxidation: Sodium periodate, manganese dioxide, or other oxidizing agents under controlled conditions.

Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.

Major Products:

Substitution: Formation of substituted oxolanes with various functional groups.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

科学研究应用

2-(Iodomethyl)-5-phenyloxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

作用机制

The mechanism of action of 2-(Iodomethyl)-5-phenyloxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The phenyl group provides additional stability and influences the compound’s reactivity.

相似化合物的比较

2-(Iodomethyl)-5-methyloxolane

Molecular Formula : C6H11IO

Molecular Weight : 226.06 g/mol

Structural Differences :

- The 5-methyl substituent (CH3) replaces the phenyl group in the target compound.

- Simpler structure with lower molecular weight and reduced steric bulk.

Key Comparisons :

- Reactivity : The iodomethyl group in 5-methyloxolane is likely more accessible for nucleophilic substitution due to reduced steric hindrance compared to the phenyl-substituted analog.

- Solubility : The phenyl group in the target compound may decrease solubility in polar solvents but enhance lipophilicity.

- Stability : The electron-withdrawing nature of the phenyl group could destabilize the iodomethyl bond, accelerating iodine displacement reactions compared to the methyl analog .

2-Phenyl-2-(phenylmethyl)-1,3-dioxolane

Molecular Formula : C16H16O2

Structural Differences :

- Contains a dioxolane ring (two oxygen atoms) instead of an oxolane (one oxygen).

- Features two phenyl substituents at position 2.

Key Comparisons :

2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane

Molecular Formula: Not explicitly provided (inferred to be ~C17H26O2). Structural Differences:

- Incorporates a bicyclo[2.2.2]octene framework fused with a dioxolane ring.

- Complex bicyclic structure with isopropyl and methyl substituents.

Key Comparisons :

- Complexity : The bicyclic system introduces rigidity and unique stereoelectronic properties, unlike the flexible oxolane backbone of the target compound.

- Reactivity : The strained bicyclic structure may enhance reactivity in ring-opening reactions, whereas iodomethyl-oxolanes prioritize iodine-based substitutions .

生物活性

2-(Iodomethyl)-5-phenyloxolane is a synthetic organic compound with notable biological activity. Its structure includes a five-membered oxolane ring substituted with a phenyl group and an iodomethyl moiety, which contributes to its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H11I

- Molecular Weight : 284.1 g/mol

- CAS Number : 36842-33-8

The iodomethyl group in this compound is highly reactive, allowing the compound to engage in nucleophilic substitutions, which is critical for its biological interactions.

The primary mechanism of action for this compound involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group can participate in nucleophilic attack by various biological molecules, leading to the formation of covalent bonds that may alter the function of proteins or nucleic acids. This reactivity is essential for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis through covalent modification of key enzymes involved in this process.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed IC50 values of approximately 15 µM and 20 µM, respectively. The compound appears to trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study employed disk diffusion methods and demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use as an antibacterial agent in clinical settings.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent study investigated the apoptotic effects of this compound on MCF-7 cells using flow cytometry and annexin V staining. Results indicated that treatment with the compound led to a significant increase in early and late apoptotic cells compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。